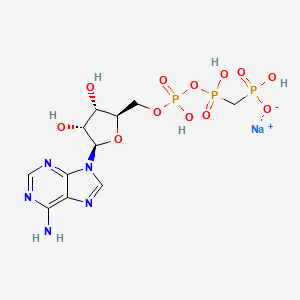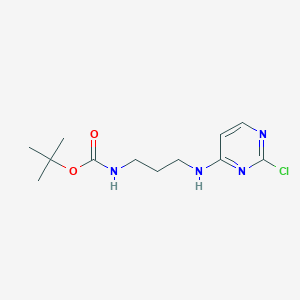
Tert-butyl (3-((2-chloropyrimidin-4-yl)amino)propyl)carbamate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Photocatalysis and Synthesis
- Photoredox-Catalyzed Aminations : A study by Wang et al. (2022) demonstrated the use of a related compound, tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, in photoredox-catalyzed amination of o-hydroxyarylenaminones. This method enables the assembly of 3-aminochromones under mild conditions, which can then be transformed into diverse amino pyrimidines, broadening the applications of this photocatalytic protocol (Wang et al., 2022).
Medicinal Chemistry
- Histamine H4 Receptor Ligands : Altenbach et al. (2008) synthesized a series of 2-aminopyrimidines as ligands for the histamine H4 receptor. They modified the core pyrimidine moiety and other positions, leading to compounds with anti-inflammatory and antinociceptive activities, indicating the potential of H4R antagonists in pain management (Altenbach et al., 2008).
Chemical Synthesis
- Diels-Alder Reactions : Padwa et al. (2003) explored the preparation and Diels-Alder reaction of a 2-amido substituted furan, involving tert-butyl carbamate derivatives. This study highlights the use of tert-butyl carbamate in facilitating complex chemical transformations (Padwa et al., 2003).
- Palladium-Catalyzed Amination : Scott (2006) reported a one-pot tandem palladium-catalyzed amination and intramolecular amidation of tert-butyl (2-chloropyridin-3-yl)carbamate. This method allowed for the efficient synthesis of 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones (Scott, 2006).
Crystallography and Material Science
- Crystal Structures of Diacetylenes : Baillargeon et al. (2017) analyzed tert-butyl carbamate derivatives in the context of crystal structures, focusing on hydrogen and halogen bonding involving carbonyl groups. This study provides insights into the molecular interactions and packing of such compounds in crystals (Baillargeon et al., 2017).
Catalysis and Reaction Optimization
- N-tert-Butoxycarbonylation of Amines : Chankeshwara and Chakraborti (2006) explored the use of Indium(III) halides as catalysts for N-tert-butoxycarbonylation of amines. This method efficiently converted various amines to N-tert-butyl-carbamates under mild, solvent-free conditions (Chankeshwara & Chakraborti, 2006).
Propiedades
IUPAC Name |
tert-butyl N-[3-[(2-chloropyrimidin-4-yl)amino]propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN4O2/c1-12(2,3)19-11(18)16-7-4-6-14-9-5-8-15-10(13)17-9/h5,8H,4,6-7H2,1-3H3,(H,16,18)(H,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGWFNAEGDYVQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNC1=NC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



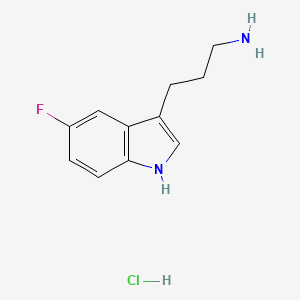


![tert-Butyl 4-hydroxy-4-({[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)piperidine-1-carboxylate](/img/structure/B1459495.png)
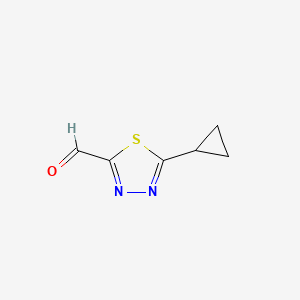
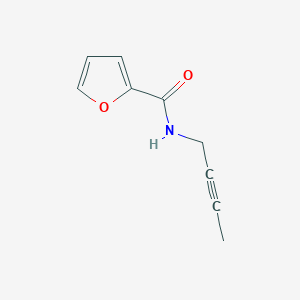
![1-[3-(Trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1459498.png)
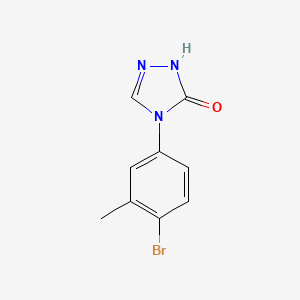
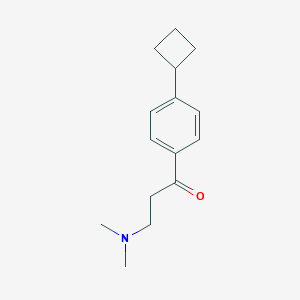
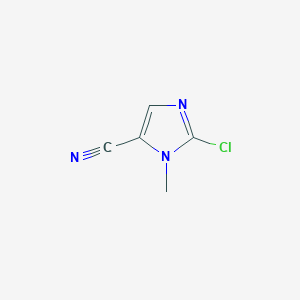
![Hexanoic acid, 6-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]acetyl]amino]-](/img/structure/B1459505.png)
![Cyclopentyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1459507.png)

